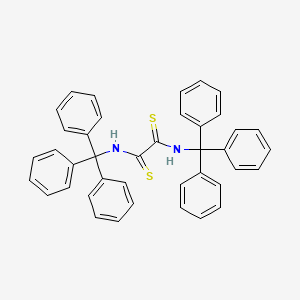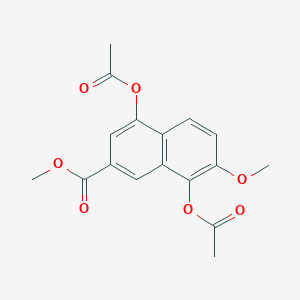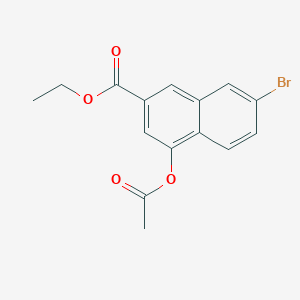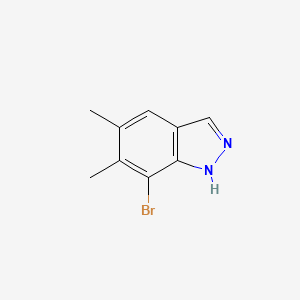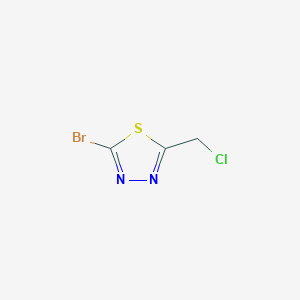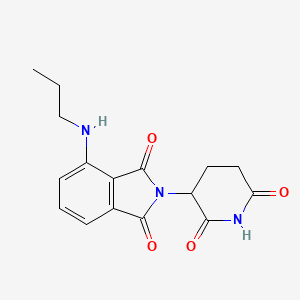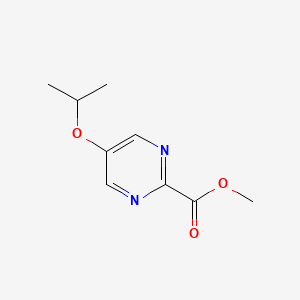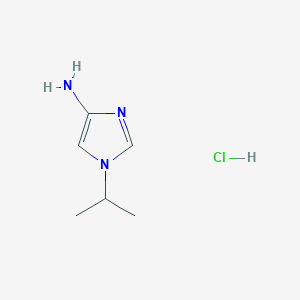
1-Isopropyl-1H-imidazol-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropyl-1H-imidazol-4-amine hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at position 1 and an amine group at position 4, with the hydrochloride salt form enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 1-Isopropyl-1H-imidazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amine group at position 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted imidazoles with various functional groups.
科学研究应用
1-Isopropyl-1H-imidazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of functional materials, such as catalysts and dyes for solar cells.
作用机制
The mechanism of action of 1-Isopropyl-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- 1-Methyl-1H-imidazol-4-amine hydrochloride
- 1-Ethyl-1H-imidazol-4-amine hydrochloride
- 1-Propyl-1H-imidazol-4-amine hydrochloride
Comparison: 1-Isopropyl-1H-imidazol-4-amine hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to 1-Methyl-1H-imidazol-4-amine hydrochloride, the isopropyl group provides steric hindrance, potentially affecting the compound’s binding affinity to molecular targets. The differences in alkyl groups (methyl, ethyl, propyl) can also impact the compound’s solubility, stability, and overall pharmacokinetic properties.
属性
分子式 |
C6H12ClN3 |
|---|---|
分子量 |
161.63 g/mol |
IUPAC 名称 |
1-propan-2-ylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(2)9-3-6(7)8-4-9;/h3-5H,7H2,1-2H3;1H |
InChI 键 |
GETIPOQVABGDQM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(N=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




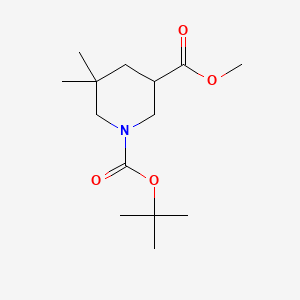
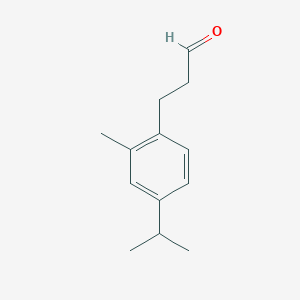
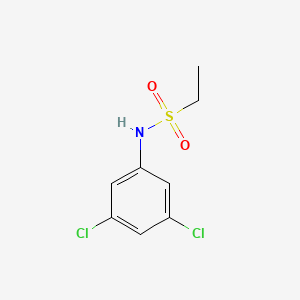
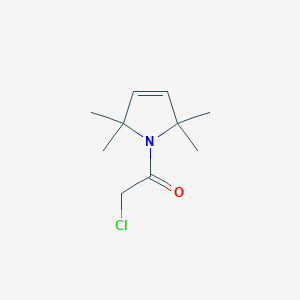
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
